Di-tert-butyl nitroxide

Description

Properties

InChI |

InChI=1S/C8H18NO/c1-7(2,3)9(10)8(4,5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJMHSMEPSUICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(C)(C)C)[O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873272 | |

| Record name | Di-tert-butyl nitroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2406-25-9 | |

| Record name | Di-tert-butyl nitroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2406-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-t-butyl nitroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxide, bis(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-tert-butyl nitroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(tert-butyl)aminyl oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Di-tert-butyl nitroxide chemical structure and properties

[1][2][3]

Executive Summary

Di-tert-butyl nitroxide (DTBN) represents a cornerstone in the study of stable free radicals.[1] Unlike transient radical species that exist for femtoseconds, DTBN is a stable, isolable liquid radical under standard conditions. Its stability arises from the steric shielding provided by two bulky tert-butyl groups flanking the nitroxide (N-O[1]•) moiety, preventing the dimerization and disproportionation reactions typical of lesser-substituted nitroxides.[1]

For the pharmaceutical scientist, DTBN is not merely a chemical curiosity but a precision tool. It serves as a benchmark spin label for Electron Paramagnetic Resonance (EPR) spectroscopy, a probe for membrane fluidity, and a mechanistic model for the development of nitroxide-based antioxidants (e.g., TEMpol, TEMPO) currently under investigation for mitigating oxidative stress in neurodegenerative diseases.[1]

Molecular Architecture & Stability Mechanism[1]

The thermodynamic and kinetic stability of DTBN is a direct function of its electronic delocalization and steric bulk.

Electronic Structure

The unpaired electron in DTBN is delocalized between the nitrogen and oxygen atoms. This 3-electron, 2-center bond results in a resonance hybrid where the spin density is shared, stabilizing the radical.[1]

Steric Shielding (The "Umbrella" Effect)

The two tert-butyl groups create a hydrophobic "umbrella" around the radical center.[1] This steric bulk inhibits the approach of other radicals or nucleophiles that would otherwise quench the unpaired electron. This is the "Hoffmann Stability Rule" in action: nitroxides lacking

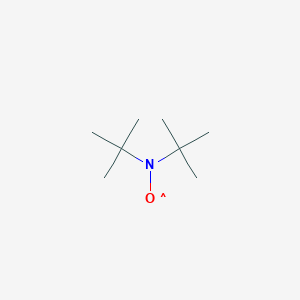

Figure 1: Schematic representation of DTBN showing the steric protection of the nitroxide core by bulky tert-butyl groups.[1]

Physicochemical Specifications

The following data represents the consensus values for high-purity DTBN. Note that technical grades may appear as yellow liquids due to impurities, but the pure radical is a deep red liquid.

| Property | Value | Notes |

| CAS Number | 2406-25-9 | |

| Molecular Formula | ||

| Molecular Weight | 144.24 g/mol | |

| Appearance | Deep Red Liquid | Color arises from |

| Boiling Point | 59–60 °C @ 11 mmHg | Volatile under vacuum. |

| Density | 0.877 g/mL | @ 20 °C |

| Dipole Moment | ~3.0 D | Sensitive to solvent environment. |

| EPR Signal | 1:1:1 Triplet | Due to coupling with |

| Solubility | Organic Solvents | Miscible in pentane, benzene, DCM. |

Spectroscopic Characterization (EPR)[1][4][5]

DTBN is the "gold standard" for calibrating EPR spectrometers and measuring magnetic field intensity.

The Hyperfine Signal

The EPR spectrum of DTBN in dilute solution is a sharp triplet with an intensity ratio of 1:1:1. This splitting arises from the interaction of the unpaired electron with the

-

Hyperfine Coupling Constant (

): Typically 15–17 Gauss. -

Solvent Sensitivity: The

value is highly sensitive to the polarity of the solvent. In polar solvents, the resonance structure shifts towards the ionic form (

Protocol: Solvent Polarity Assay

-

Dissolve DTBN (10 µM) in the target solvent (e.g., lipid bilayer vs. aqueous buffer).

-

Acquire EPR spectrum (X-band, ~9.5 GHz).

-

Measure the distance between the low-field and center lines (in Gauss).

-

Result: A larger splitting indicates a more polar environment (e.g.,

G in hexane vs.

Synthesis & Purification

The synthesis of DTBN requires careful control of oxidation states to prevent over-oxidation to the oxoammonium cation or reduction to the hydroxylamine. The classic Hoffmann Method remains the most robust for generating substantial quantities.

The Hoffmann Protocol

Reaction:

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck flask and flush with Argon. Add clean Sodium metal (1.1 eq) and dry glyme.

-

Initiation: Add

-nitrobutane (1.0 eq) dropwise.[1] The reaction is exothermic; maintain temperature -

Reaction: Stir for 18–24 hours. The solution will turn dark red.

-

Quenching: Carefully add water to destroy unreacted sodium (Safety Critical).

-

Extraction: Extract the red organic layer with pentane.[2]

-

Purification:

Figure 2: Workflow for the synthesis of DTBN via the Hoffmann method.

Mechanistic Applications in Drug Development[1]

While DTBN is used as a tool, its chemistry underpins the mechanism of action for Nitroxide-Based Therapeutics (NBTs) .[1] NBTs are being developed as "super-antioxidants" that mimic Superoxide Dismutase (SOD).

The Redox Switch Mechanism

DTBN (and related nitroxides) acts as a catalytic antioxidant. It cycles between three oxidation states, effectively scavenging Reactive Oxygen Species (ROS) without being consumed.

-

Oxidation: Nitroxide reacts with radicals (R[1]•) or superoxide to form the Oxoammonium Cation .

-

Reduction: The cation is reduced by cellular reductants (NADH/NADPH) back to the Nitroxide or further to the Hydroxylamine .

-

Recycling: The Hydroxylamine can react with superoxide to regenerate the Nitroxide.

This cycle is self-validating in experimental setups: the loss of the EPR signal (conversion to EPR-silent hydroxylamine) and its recovery upon adding an oxidant (conversion back to nitroxide) confirms the redox activity of the system.

Figure 3: The catalytic redox cycle of nitroxides.[1] DTBN serves as a model for this cycle in pharmacological antioxidant research.[1]

Safety & Handling

Warning: DTBN is a stable radical, but it is chemically active and toxic.

-

Toxicity: Classified as moderately toxic by ingestion and potentially toxic via intravenous routes.[3] It acts as a radical scavenger in vivo, which can disrupt necessary biological signaling pathways (e.g., NO signaling) at high concentrations.[1]

-

Flammability: Flash point is approx. 46°C. Store in a flammables cabinet.[1][4]

-

Storage: Keep at 2–8°C. While stable, long-term storage at room temperature can lead to slow decomposition.[1]

-

Incompatibility: Avoid strong acids.[1] In aqueous acid, DTBN disproportionates to form 2-methyl-2-nitroso propane (a blue liquid) and tert-butanol.[1][5][3]

References

-

Hoffmann, A. K., et al. (1964).[6] "Mechanism of the Formation of Di-t-butylnitroxide from t-Nitrobutane and Sodium Metal." Journal of the American Chemical Society.[6] [1]

-

Griffith, O. H., & Waggoner, A. S. (1969). "Nitroxide Free Radicals: Spin Labels for Probing Biomolecular Structure." Accounts of Chemical Research. [1]

-

Reddoch, A. H., & Konishi, S. (1979). "The solvent effect on di-tert-butyl nitroxide." The Journal of Chemical Physics.

-

Souaille, M., & Fischer, H. (2001).[7] "Living Free Radical Polymerizations Mediated by the Reversible Combination of Transient Propagating and Persistent Nitroxide Radicals."[7] Macromolecules. [1]

-

Goldstein, S., et al. (2003). "Biological chemistry of nitroxides: reactions with bioactive free radicals." Free Radical Biology and Medicine.

Sources

- 1. CAS 2406-25-9: Di-tert-butyl nitroxide | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [wap.guidechem.com]

- 4. ジ-tert-ブチルニトロキシド technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Buy Di-tert-butyl nitroxide | 2406-25-9 [smolecule.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of Di-tert-butyl Nitroxide from tert-Nitrobutane

Abstract: Di-tert-butyl nitroxide (DTBN) is a uniquely stable free radical that has become an indispensable tool in various scientific domains, from polymer chemistry to biochemistry.[1][2][3] Its stability, attributed to the steric hindrance provided by the bulky tert-butyl groups, allows it to serve as a spin label for electron paramagnetic resonance (EPR) spectroscopy, a radical scavenger, and an initiator in controlled radical polymerization.[1][4] This guide provides an in-depth, technically-grounded protocol for the synthesis of DTBN from tert-nitrobutane (2-methyl-2-nitropropane), based on the well-established Hoffmann procedure. We will dissect the underlying reaction mechanism, provide a validated, step-by-step experimental workflow, and offer field-proven insights into the critical parameters that govern the success of this synthesis.

Introduction: The Significance and Synthesis of a Stable Radical

The Enduring Importance of Stable Nitroxide Radicals

Nitroxides, or aminoxyl radicals, represent a fascinating class of organic compounds characterized by a nitrogen-oxygen single bond bearing an unpaired electron. While most free radicals are transient and highly reactive, certain nitroxides exhibit remarkable stability. This persistence is primarily achieved by flanking the nitroxide functional group with sterically bulky substituents, which kinetically shield the radical center from dimerization or other decomposition pathways. This stability makes them invaluable as probes and mediators in complex chemical systems.[5]

Di-tert-butyl Nitroxide (DTBN): Properties and Applications

Di-tert-butyl nitroxide (DTBN) is a canonical example of a stable, liquid nitroxide radical.[6] Its utility is broad and impactful:

-

Polymer Chemistry: DTBN is widely used as an initiator and mediator in nitroxide-mediated polymerization (NMP), a form of controlled radical polymerization (CRP) that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[2][4]

-

Electron Spin Resonance (ESR) Spectroscopy: As a stable paramagnetic species, DTBN serves as a standard for ESR measurements and as a spin label to probe the structure and dynamics of biomolecules and materials.[1][3][6]

-

Organic Synthesis: It functions as a selective oxidant for certain transformations, such as the room-temperature oxidation of benzylamines to imines.[1][3]

-

Biochemistry: Its properties as a radical scavenger are leveraged in studies related to oxidative stress and aging.[2]

Synthetic Overview: The Hoffmann Method

The most reliable and widely cited method for producing substantial quantities of DTBN is the procedure developed by Hoffmann and his colleagues.[6][7] This synthesis involves the reduction of tert-nitrobutane with metallic sodium in an ethereal solvent, followed by an oxidative workup. While conceptually straightforward, the reaction's success hinges on meticulous control of reaction conditions and a thorough understanding of the underlying mechanism.

The Underlying Chemistry: Mechanism and Rationale

The conversion of tert-nitrobutane to di-tert-butyl nitroxide is a multi-step process involving single-electron transfers and radical coupling. A proposed mechanism provides the causal framework for the experimental choices detailed in the protocol.[7][8]

Mechanistic Pathway

-

Initial Reduction: The reaction initiates with a single-electron transfer (SET) from the surface of the metallic sodium to a molecule of tert-nitrobutane, forming the tert-nitrobutane radical anion.

-

Formation of the Key Intermediate: This radical anion is unstable and undergoes further transformations, ultimately leading to the formation of N,N-di-tert-butylhydroxylamine anion.

-

Oxidation to the Nitroxide: During the aqueous workup, exposure to air (oxygen) facilitates the oxidation of the N,N-di-tert-butylhydroxylamine intermediate to the final stable radical product, di-tert-butyl nitroxide. The reddish-brown color of the final product is characteristic of the nitroxide radical.[6]

Rationale for Key Reagents and Conditions

-

tert-Nitrobutane: This is the foundational starting material, providing the tert-butyl and nitro functionalities that will ultimately form the nitroxide.

-

Sodium Metal: Sodium serves as the reducing agent, providing the electrons necessary to initiate the reaction cascade.[6] Its physical form (pea-sized pieces) and the high-speed stirring are critical to creating a fresh, reactive surface area for the electron transfer to occur efficiently.[6]

-

1,2-Dimethoxyethane (Glyme): This aprotic, ethereal solvent is chosen for its ability to dissolve the organic starting material and to chelate the sodium cation (Na+), which helps to stabilize the intermediate anionic species formed during the reaction. It must be rigorously dried (e.g., by distillation from lithium aluminum hydride) as any protic impurities would quench the reactive intermediates.[6]

-

Temperature Control (25–30°C): This is arguably the most critical parameter. The reaction is exothermic, and allowing the temperature to rise above 30°C leads to a dramatic decrease in yield, likely due to side reactions and decomposition of intermediates.[6] Conversely, temperatures that are too low may slow the reaction to an impractical rate.

Experimental Protocol: A Validated Synthesis

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[6] Adherence to the described safety measures and procedural steps is paramount for a successful and safe outcome.

Critical Safety and Handling Precautions

-

Flammability: Di-tert-butyl nitroxide is a flammable liquid.[4][9] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[9][10]

-

Sodium Metal: Sodium reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) to prevent ignition of the hydrogen gas produced from traces of moisture.[6]

-

Reagent Toxicity: DTBN is harmful if swallowed and can cause skin, eye, and respiratory irritation.[9][11] Appropriate personal protective equipment (PPE), including safety glasses, a face shield, lab coat, and chemical-resistant gloves, must be worn at all times.[10][12]

-

Solvent Purity: 1,2-Dimethoxyethane (glyme) can form explosive peroxides. It should be tested for peroxides before distillation. The distillation from lithium aluminum hydride (LiAlH4) must never be taken to dryness, as residual hydride can decompose explosively.[6]

Reagents and Equipment Summary

| Reagent/Equipment | Quantity/Specification | Purpose |

| 1,2-Dimethoxyethane (glyme) | 1300 mL | Anhydrous Solvent |

| Lithium aluminum hydride (LiAlH4) | As needed | Drying agent for glyme |

| tert-Nitrobutane | 89.7 g (0.87 mole) | Starting Material |

| Sodium metal | 19.9 g (0.87 g-atom) | Reducing Agent |

| Pentane | ~500 mL | Extraction Solvent |

| 0.25 N Hydrochloric acid | 140 mL (ice-cold) | Removal of hydroxylamine impurities |

| 0.2 N Sodium hydroxide | 70 mL (cold) | Neutralization wash |

| Anhydrous magnesium sulfate | As needed | Drying agent |

| 2-L Morton flask | 1 | Reaction vessel |

| High-speed mechanical stirrer | 1 | Ensure sodium surface activation |

| Nitrogen gas supply | 1 | Maintain inert atmosphere |

| Spinning-band distillation column | 1 | Final purification |

Step-by-Step Synthesis Procedure

-

Solvent Preparation: Distill 1300 mL of 1,2-dimethoxyethane (glyme) from lithium aluminum hydride directly into a 2-L, nitrogen-flushed, three-necked Morton flask. Caution: Do not distill to dryness.[6]

-

Reaction Setup: Equip the flask with a nitrogen inlet, an outlet, and a high-speed mechanical stirrer with a stainless steel blade. Maintain a positive pressure of nitrogen throughout the entire procedure.[6]

-

Charging Reagents: Charge the flask with 89.7 g (0.87 mole) of t-nitrobutane and 19.9 g (0.87 g-atom) of sodium metal, cut into small, pea-sized pieces.[6]

-

Initiation and Reaction: Begin high-speed stirring, operating at a speed sufficient to draw the sodium pieces through the stirrer blade. The onset of the reaction is indicated by the solution turning a pale lavender color and the sodium surface appearing etched and golden.[6]

-

Temperature Control: Maintain the internal reaction temperature between 25–30°C for approximately 24 hours. Use an external air blast or a cool water bath for cooling as needed. Crucially, do not allow the temperature to exceed 30°C .[6] The reaction mixture will gradually form a colorless solid, resulting in a thick slurry.

-

Solvent Removal: After 24 hours, remove most of the glyme via evaporation under reduced pressure at room temperature (water bath at 20–25°C).[6]

Workup and Purification

-

Quenching: While maintaining a nitrogen blanket to prevent ignition of hydrogen from any unreacted sodium, carefully add 270 mL of water to the thick slurry. A reddish-brown organic layer containing the crude product will form.[6]

-

Extraction: Separate the reddish-brown organic layer. Extract the aqueous layer with several portions of pentane until the pentane extracts are colorless. Combine all organic layers and pentane extracts.[6]

-

Acidic Wash: Cool the combined organic solution to 0°C. Rapidly wash the solution with two 70-mL portions of ice-cold 0.25 N hydrochloric acid. This step is critical for removing N,N-di-t-butylhydroxylamine impurities. It is essential to keep the solutions cold to prevent product decomposition .[6]

-

Neutralizing Washes: Immediately wash the pentane solution with 70 mL of cold water, followed by 70 mL of cold, aqueous 0.2 N sodium hydroxide.[6]

-

Drying and Concentration: Dry the pentane solution over anhydrous magnesium sulfate, filter, and prepare for distillation.

-

Final Purification: Fractionally distill the solution using an efficient spinning-band column. After removing foreruns of pentane and any remaining glyme, collect the red di-t-butyl nitroxide fraction at a boiling point of 59–60°C (11 mm Hg). The expected yield is 26–27 g (42–43%).[6]

Data and Workflow Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of di-tert-butyl nitroxide.

Troubleshooting and Field Insights

-

Low Yield: The most common cause of diminished yield is failure to maintain the reaction temperature below 30°C.[6] Another potential issue is insufficient stirring, which fails to create a clean, reactive sodium surface. Ensure the stirrer is powerful enough to create a vortex that draws the sodium pieces into the blade.

-

Hydroxylamine Impurity: If a colorless solid (N,N-di-t-butylhydroxylamine) crystallizes in the distillation column head, the initial acid wash was insufficient. The distillation must be stopped, the product redissolved in pentane, and the acid extraction procedure repeated before attempting fractionation again.[6]

-

Reaction Fails to Initiate: This is almost always due to impure reagents. The glyme must be scrupulously anhydrous, and the sodium metal should have a clean, non-oxidized surface. Cutting the sodium under mineral oil can help maintain its reactivity before addition.

Conclusion

The synthesis of di-tert-butyl nitroxide from tert-nitrobutane is a classic and reliable method for producing this valuable stable radical. While the procedure demands careful attention to detail, particularly regarding the exclusion of moisture and rigorous temperature control, it is a highly reproducible synthesis. The insights into the reaction mechanism and the rationale behind each experimental step provide the necessary foundation for researchers to not only successfully execute the protocol but also to troubleshoot and adapt it as needed. The resulting high-purity DTBN is suitable for a wide range of advanced applications in materials science, organic synthesis, and biophysical research.

References

-

Hoffmann, A. K., Feldman, A. M., Gelblum, E., & Hodgson, W. G. (n.d.). Nitroxide, di-tert-butyl. Organic Syntheses. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl nitrite, tech., 90%. Retrieved from [Link]

-

Hoffmann, A. K., Feldman, A. M., Gelblum, E., & Hodgson, W. G. (1964). Mechanism of the Formation of Di-t-butylnitroxide from t-Nitrobutane and Sodium Metal. Journal of the American Chemical Society, 86(4), 639–646. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Nitroxide Diradical Using a New Approach. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mechanism of the Formation of Di-t-butylnitroxide from t-Nitrobutane and Sodium Metal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Di-tert-butyl nitroxide. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, July 24). tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methyl-2-nitrosopropane. Retrieved from [Link]

Sources

- 1. CAS 2406-25-9: Di-tert-butyl nitroxide | CymitQuimica [cymitquimica.com]

- 2. Buy Di-tert-butyl nitroxide | 2406-25-9 [smolecule.com]

- 3. 二叔丁基硝基氧 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Di-tert-butyl nitroxide technical grade, 90 2406-25-9 [sigmaaldrich.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Page loading... [wap.guidechem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Di-tert-butyl nitroxide | C8H18NO | CID 520092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Electron Structure of Di-tert-butyl Nitroxide

Introduction

Di-tert-butyl nitroxide (DTBN), a stable organic radical, stands as a cornerstone in various scientific disciplines, from materials science to biomedical research. Its remarkable stability, a direct consequence of its unique electronic and steric properties, allows for its application as a spin probe, a mediator in controlled polymerization, and a building block for magnetic materials. This guide provides an in-depth exploration of the electron structure of DTBN, delving into the molecular orbital framework, the distribution of the unpaired electron, and the profound influence of its bulky substituents. A comprehensive understanding of these fundamental aspects is paramount for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile molecule.

The Molecular Orbital Framework of the Nitroxide Group

The defining feature of any nitroxide radical is the N-O functional group, which houses the unpaired electron. A qualitative molecular orbital (MO) diagram for the π-system of the nitroxide group offers a clear picture of its electronic configuration. The nitrogen and oxygen 2p orbitals combine to form a lower-energy bonding π orbital and a higher-energy antibonding π* orbital. The two electrons from the double bond fill the π bonding orbital, while the single unpaired electron occupies the π* antibonding orbital. This singly occupied molecular orbital (SOMO) is the key to the radical's paramagnetic nature and its reactivity.[1]

Caption: Molecular orbital diagram of the nitroxide π-system.

The Electron Structure of Di-tert-butyl Nitroxide

Spin Density Distribution

The unpaired electron in DTBN is not localized on a single atom but is delocalized across the N-O bond. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping this spin density distribution. These studies consistently show that the majority of the spin density resides on the nitrogen and oxygen atoms, with a slightly higher density on the nitrogen. This delocalization is a crucial factor contributing to the stability of the radical, as it spreads the unpaired electron over a larger volume, reducing its reactivity. The choice of computational method and basis set is critical for accurately predicting spin densities and, consequently, hyperfine coupling constants.[2][3][4]

Caption: Schematic of spin density in Di-tert-butyl nitroxide.

Influence of Tert-Butyl Groups

The two bulky tert-butyl groups are not mere spectators in the electronic structure of DTBN; they exert significant steric and electronic effects.

-

Steric Hindrance: The primary role of the tert-butyl groups is to provide steric shielding to the reactive nitroxide moiety.[5][6] This bulkiness physically obstructs the approach of other molecules, drastically reducing the rate of dimerization and other radical-terminating reactions, which is the principal reason for DTBN's remarkable stability.[7] This steric congestion also influences the geometry around the nitrogen atom. While the nitroxide group in smaller radicals can be planar, the steric repulsion between the tert-butyl groups in DTBN forces a slight pyramidalization at the nitrogen atom. This deviation from planarity has a subtle but measurable effect on the spin density distribution and the hyperfine coupling constants.

-

Electronic Effects: The tert-butyl groups are weakly electron-donating through an inductive effect. This electron donation slightly increases the electron density on the nitrogen atom, which can influence the energy of the molecular orbitals and the overall stability of the radical.

Experimental Characterization: Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most powerful technique for studying paramagnetic species like DTBN.[8][9]

Fundamental Principles

EPR spectroscopy is analogous to Nuclear Magnetic Resonance (NMR) but probes the transitions of unpaired electron spins in a magnetic field. An EPR spectrum plots the absorption of microwave radiation as a function of the applied magnetic field. Two key parameters are extracted from an EPR spectrum:

-

g-factor: This is a dimensionless constant that is characteristic of the radical and its electronic environment.

-

Hyperfine Coupling: This is the interaction between the unpaired electron and nearby magnetic nuclei (e.g., 14N, 1H, 13C). This interaction splits the EPR signal into multiple lines, and the magnitude of the splitting, known as the hyperfine coupling constant (A), provides information about the distribution of the unpaired electron.

Hyperfine Structure of DTBN

The EPR spectrum of DTBN in solution is dominated by the hyperfine interaction with the nitrogen nucleus (¹⁴N, nuclear spin I = 1). According to the formula 2nI + 1, where n is the number of equivalent nuclei and I is the nuclear spin, the single ¹⁴N nucleus splits the EPR signal into 2(1)(1) + 1 = 3 lines of equal intensity. The hyperfine coupling constant for this interaction, A(¹⁴N), is a sensitive probe of the local environment. Further, smaller hyperfine couplings to the protons of the tert-butyl groups can sometimes be resolved under specific conditions, providing even more detailed information about the spin distribution. The temperature dependence of the ¹⁴N hyperfine coupling constant in DTBN has been attributed to out-of-plane vibrations around the nitrogen center.[10]

| Nucleus | Isotropic Hyperfine Coupling Constant (A_iso) |

| ¹⁴N | ~15.0 - 17.0 G (in various organic solvents) |

| ¹³C (tert-butyl) | ~4.0 - 5.0 G |

| ¹H (tert-butyl) | Unresolved in standard spectra |

Note: The exact values of hyperfine coupling constants can vary depending on the solvent and temperature.

Experimental Protocol for EPR Analysis of DTBN

The following is a generalized protocol for obtaining a solution-phase EPR spectrum of DTBN.

Caption: Workflow for EPR analysis of Di-tert-butyl nitroxide.

Detailed Steps:

-

Sample Preparation:

-

Prepare a dilute solution of DTBN (typically 0.1 to 1 mM) in a high-purity, non-polar solvent such as toluene or hexane.

-

It is crucial to remove dissolved oxygen from the solution as it is paramagnetic and can broaden the EPR signal. This is typically achieved by bubbling a gentle stream of an inert gas like nitrogen or argon through the solution for several minutes.

-

Carefully transfer the degassed solution into a standard quartz EPR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the EPR tube into the resonant cavity of the EPR spectrometer.

-

Tune the spectrometer to ensure optimal microwave coupling to the sample.

-

Set the appropriate experimental parameters. For a standard X-band spectrometer, typical parameters include a microwave frequency of ~9.5 GHz, a low microwave power to avoid saturation of the signal, a modulation frequency of 100 kHz, and a modulation amplitude optimized for the best signal-to-noise ratio without distorting the lineshape.

-

Set the magnetic field sweep width to encompass the entire spectrum of DTBN (e.g., 100 Gauss) and an appropriate sweep time.

-

Acquire the spectrum.

-

-

Data Analysis:

-

The raw data is typically the first derivative of the absorption spectrum.

-

Perform baseline and phase corrections as needed.

-

Measure the magnetic field positions of the spectral lines to determine the g-factor and the hyperfine coupling constants.

-

For a more rigorous analysis, the experimental spectrum can be simulated using software that takes into account the g-factor, hyperfine coupling constants, and linewidths. Matching the simulated spectrum to the experimental one validates the determined parameters.

-

Applications in Research and Drug Development

The well-defined electronic structure of DTBN underpins its utility in various applications. As a spin probe, it can be introduced into biological systems, and changes in its EPR spectrum can report on the local environment's polarity, viscosity, and oxygen concentration. In drug development, understanding the radical scavenging properties of potential drug candidates can be assessed by monitoring their interaction with stable radicals like DTBN.

Conclusion

The electron structure of Di-tert-butyl nitroxide is a fascinating interplay of molecular orbital interactions, electron delocalization, and steric effects. The unpaired electron resides in a π* antibonding orbital, with its spin density distributed primarily over the nitrogen and oxygen atoms. The bulky tert-butyl groups provide exceptional kinetic stability through steric shielding, making DTBN a readily handleable and versatile radical. Electron Paramagnetic Resonance spectroscopy provides an unparalleled experimental window into this electronic structure, allowing for the precise determination of g-factors and hyperfine coupling constants, which in turn report on the intricate details of the spin distribution. A thorough grasp of these fundamental principles is essential for leveraging the unique properties of DTBN in a wide array of scientific and technological applications.

References

- [Placeholder for reference on general nitroxide chemistry]

-

Barone, V., et al. (2021). A Computational Journey across Nitroxide Radicals: From Structure to Spectroscopic Properties and Beyond. PubMed Central. [Link]

- [Placeholder for reference on EPR spectroscopy]

- [Placeholder for reference on applic

- [Placeholder for reference on controlled radical polymeriz

-

Rega, N., et al. (2011). DFT Calculations of Isotropic Hyperfine Coupling Constants of Nitrogen Aromatic Radicals: The Challenge of Nitroxide Radicals. Journal of Chemical Theory and Computation. [Link]

- [Placeholder for reference on drug development applic

-

Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. PubMed. [Link]

-

LibreTexts. (2019). A8. Just Say NO - The Chemistry of Nitric Oxide. Chemistry LibreTexts. [Link]

-

Bullock, A. T., & Howard, C. B. (1975). Temperature-dependent hyperfine coupling constants in electron spin resonance. Part 6.—Planar and non-planar nitroxide radicals. RSC Publishing. [Link]

-

Costas, M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed. [Link]

- [Placeholder for additional reference]

-

Tikhonov, A. N., & Ustynyuk, L. Y. (2009). DFT study of nitroxide radicals: Explicit modeling of solvent effects on the structural and electronic characteristics of 4-amino-2,2,6,6-tetramethyl-piperidine-N-oxyl. ResearchGate. [Link]

-

ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

- [Placeholder for additional reference]

- [Placeholder for additional reference]

- [Placeholder for additional reference]

- [Placeholder for additional reference]

- [Placeholder for additional reference]

- [Placeholder for additional reference]

- [Placeholder for additional reference]

- [Placeholder for additional reference]

-

Jeschke, G. (n.d.). Studying Macromolecules by EPR. ETH Zurich. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A Computational Journey across Nitroxide Radicals: From Structure to Spectroscopic Properties and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ethz.ch [ethz.ch]

- 10. Temperature-dependent hyperfine coupling constants in electron spin resonance. Part 6.—Planar and non-planar nitroxide radicals - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

Stability and Decomposition Kinetics of Di-tert-butyl Nitroxide (DTBN) in Aqueous Media

Executive Summary

Di-tert-butyl nitroxide (DTBN) is a stable, acyclic free radical widely utilized as a spin probe in Electron Paramagnetic Resonance (EPR) spectroscopy.[1] While thermodynamically stable compared to many radical species, DTBN exhibits specific vulnerabilities in aqueous solution that compromise experimental integrity. This guide details the three primary mechanisms of DTBN signal loss—acid-catalyzed disproportionation, reductive conversion to hydroxylamines, and photochemical degradation—and provides validated protocols for monitoring and mitigating these effects in drug development and physicochemical research.

Physicochemical Profile & Stability Landscape

DTBN consists of a nitroxide group flanked by two bulky tert-butyl moieties.[1] Unlike cyclic nitroxides (e.g., TEMPO, PROXYL), the acyclic structure of DTBN imparts unique rotational freedom but slightly altered stability profiles regarding disproportionation and reduction.

| Parameter | Characteristic | Implication for Aqueous Stability |

| Structure | Acyclic, steric shielding | Moderate resistance to dimerization; susceptible to fragmentation in acid. |

| Redox Potential | Easily reduced by ascorbate/thiols to EPR-silent hydroxylamine. | |

| Solubility | Moderate in water ( | Sufficient for biological probing; highly soluble in organic solvents. |

| Volatility | High | Significant vapor pressure; samples must be sealed to prevent evaporative loss. |

Mechanisms of Decomposition and Signal Loss[2]

Understanding the causality of signal decay is critical for data interpretation. Signal loss is rarely "random"; it follows strict kinetic pathways.

A. Acid-Catalyzed Disproportionation (Irreversible)

In acidic aqueous media, DTBN undergoes disproportionation. Unlike cyclic nitroxides which often form a metastable oxoammonium cation, DTBN fragmentation is driven by the instability of its protonated intermediates, yielding 2-methyl-2-nitrosopropane (MNP) and tert-butanol.

-

Mechanism: The reaction is second-order with respect to DTBN and catalyzed by protons (

). -

Kinetics:

-

Catalysts: Transition metals (Fe

) and anionic surfactants (e.g., SDS) can accelerate this process by orders of magnitude.

B. Reductive Conversion (Reversible)

In biological assays (drug development), "decomposition" is frequently a misnomer for reduction . Reducing agents (ascorbate, glutathione) convert the paramagnetic DTBN radical into the diamagnetic (EPR-silent) N,N-di-tert-butylhydroxylamine (DTBN-H).

-

Reversibility: This process is reversible.[2] Oxidizing agents (e.g., superoxide, ferricyanide) can restore the EPR signal.

-

Kinetics: Second-order overall (

).

C. Photochemical Degradation

Exposure to UV or intense ambient light can cleave the C-N bond in DTBN, potentially generating nitric oxide (NO) and alkyl radicals. This is a critical artifact source in studies involving UV-curing polymers or photo-active drugs.

Visualization: Decomposition Pathways

The following diagram illustrates the divergent pathways of DTBN loss based on environmental triggers.

Figure 1: Divergent decomposition and signal loss pathways for Di-tert-butyl nitroxide in aqueous environments.

Experimental Protocols

Protocol A: Kinetic Analysis of DTBN Stability via EPR

This protocol validates the stability of DTBN in a target formulation or buffer.

Prerequisites:

-

Deoxygenated Buffer (critical to prevent line broadening).

-

Quartz Flat Cell (for aqueous samples) or capillary tubes.

Workflow:

-

Buffer Preparation:

-

Prepare 50 mM Phosphate Buffer (pH 7.4).

-

Crucial Step: Add 100 μM DTPA (Diethylenetriaminepentaacetic acid) to chelate trace transition metals (Fe, Cu) which catalyze decomposition.

-

-

Stock Solution:

-

Dissolve DTBN in ethanol (100 mM stock).

-

Dilute into buffer to final concentration of 50–100 μM. Note: Keep final ethanol <1% to avoid solvent effects.

-

-

Deoxygenation (Nitrogen Purge):

-

Bubble

gas through the solution for 15 minutes. Oxygen causes Heisenberg exchange broadening, reducing peak height and complicating kinetic analysis.

-

-

Acquisition:

-

Settings: Microwave Power: 2-10 mW (avoid saturation); Modulation Amplitude: 1.0 G; Sweep Width: 100 G.

-

Time Scan: Set spectrometer to "Time Sweep" mode at the center field of the central line (

). -

Record peak amplitude intensity (

) for 60 minutes.

-

Protocol B: Differentiating Reduction from Decomposition

If signal loss is observed, use this test to determine if the DTBN is destroyed or merely reduced.

-

Run Protocol A and observe signal decay.

-

Add Potassium Ferricyanide (

) to a final concentration of 1-2 mM. -

Result Interpretation:

-

Signal Recovery: The loss was due to reduction (DTBN

DTBN-H). -

No Recovery: The loss was due to chemical decomposition (Acid/Photo).

-

Visualization: Experimental Workflow

Figure 2: Decision tree for characterizing DTBN signal loss mechanisms.

Kinetic Data Summary

The following values represent typical kinetic parameters for DTBN in aqueous solution. Use these as baselines for experimental validation.

| Reaction Type | Reactants | Rate Constant ( | Conditions | Reference |

| Acid Decomposition | DTBN + | pH < 4, Aqueous | [1] | |

| Reduction | DTBN + Ascorbate | pH 7.4, Anaerobic | [2] | |

| Reduction | DTBN + Superoxide | pH 7.4 | [3] | |

| Catalysis | DTBN + Fe(II) | High Catalytic Rate | Acidic/Neutral | [1] |

Note on Volatility: Unlike solid nitroxides, DTBN is a liquid at room temperature (bp 74-75°C at 34 mmHg). In open aqueous systems, evaporative loss can mimic first-order decomposition kinetics. Always use sealed capillaries.

References

-

Decomposition of di-tert-butyl nitroxide in aqueous solutions. International Journal of Chemical Kinetics.

-

Reversible Reduction of Nitroxides to Hydroxylamines: The Roles for Ascorbate and Glutathione. Free Radical Biology and Medicine.

-

EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines. Biophysical Journal.

-

Di-tert-butyl nitroxide (Compound Summary). PubChem.

Sources

- 1. CAS 2406-25-9: Di-tert-butyl nitroxide | CymitQuimica [cymitquimica.com]

- 2. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards liquid EPR dosimetry using nitroxides in aqueous solution [kops.uni-konstanz.de]

- 4. Discriminative EPR detection of NO and HNO by encapsulated nitronyl nitroxides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Di-tert-butyl Nitroxide

Introduction: The Unique Stability and Versatility of Di-tert-butyl Nitroxide

Di-tert-butyl nitroxide (DTBN) is a well-established and commercially available stable free radical.[1] Its remarkable stability stems from the steric hindrance provided by the two bulky tert-butyl groups surrounding the nitroxide moiety.[2] This structural feature prevents the dimerization that is characteristic of many other free radicals, allowing DTBN to be isolated and handled as a crystalline solid. This inherent stability, coupled with the reactivity of the nitroxide group, makes DTBN a versatile tool in a wide range of chemical applications, from a radical scavenger in polymerization to a spin label in electron paramagnetic resonance (EPR) spectroscopy.[2] This guide provides a comprehensive overview of the fundamental reactivity of DTBN, offering insights into its behavior and practical applications for researchers, scientists, and professionals in drug development.

Core Reactivity Principles: A Duality of Radical and Redox Behavior

The chemical persona of DTBN is dominated by two key features: its nature as a persistent radical and its ability to undergo one-electron redox processes. Understanding this duality is crucial to harnessing its full potential in synthetic and analytical chemistry.

DTBN as a Potent Radical Scavenger

The primary and most widely exploited characteristic of DTBN is its efficacy as a radical scavenger.[2] The unpaired electron in the N-O bond readily reacts with transient, highly reactive radicals to form stable, diamagnetic adducts. This "spin trapping" capability is fundamental to its application in controlling radical-mediated processes.

The general mechanism involves the coupling of a carbon-centered radical (R•) with the oxygen atom of the nitroxide, forming a stable alkoxyamine.

-

R• + (t-Bu)₂NO• → (t-Bu)₂NOR

This reaction is typically very fast and diffusion-controlled, making DTBN an excellent choice for intercepting short-lived radical intermediates. The steric bulk of the tert-butyl groups, while contributing to the stability of the parent nitroxide, also influences the rate and selectivity of the trapping reaction. Radicals with significant steric hindrance may react more slowly with DTBN.

Experimental Protocol: Trapping of Carbon-Centered Radicals Generated from Di-tert-butyl Peroxide Decomposition

This protocol demonstrates the ability of DTBN to trap methyl radicals generated from the thermal decomposition of di-tert-butyl peroxide (DTBP).

Materials:

-

Di-tert-butyl peroxide (DTBP)[3]

-

Di-tert-butyl nitroxide (DTBN)

-

Anhydrous toluene

-

Schlenk flask and line

-

Oil bath

-

NMR spectrometer

-

GC-MS instrument

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve DTBP (1.0 eq) and DTBN (1.2 eq) in anhydrous toluene.

-

Heat the reaction mixture in an oil bath at 120-130 °C for 4-6 hours. The homolytic cleavage of DTBP occurs at temperatures above 100°C.[3]

-

Monitor the reaction progress by taking aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of DTBN.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting residue, the alkoxyamine adduct, can be purified by column chromatography on silica gel.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the O-methylated DTBN derivative.

Causality: The thermal decomposition of DTBP generates tert-butoxyl radicals, which can subsequently undergo β-scission to produce methyl radicals and acetone.[4] DTBN efficiently traps these highly reactive methyl radicals, preventing them from engaging in other side reactions, such as hydrogen abstraction from the solvent.

Redox Chemistry of DTBN: The Oxoammonium/Hydroxylamine Couple

Beyond its radical trapping ability, DTBN participates in a rich redox chemistry, existing in three distinct oxidation states: the nitroxide radical, the corresponding oxoammonium cation (one-electron oxidation), and the hydroxylamine (one-electron reduction).[5]

DTBN can be oxidized to the corresponding N-oxo-di-tert-butylammonium cation. This species is a powerful, yet selective, one-electron oxidant.

-

(t-Bu)₂NO• → [(t-Bu)₂NO]⁺ + e⁻

This oxidation can be achieved using various chemical oxidants or electrochemically. The resulting oxoammonium salt is a valuable reagent for the oxidation of alcohols to aldehydes and ketones, often under mild conditions.[5]

Conversely, DTBN can be reduced to the corresponding N,N-di-tert-butylhydroxylamine.

-

(t-Bu)₂NO• + e⁻ + H⁺ → (t-Bu)₂NOH

This reduction can be accomplished with various reducing agents. The hydroxylamine can be re-oxidized back to the nitroxide, completing the catalytic cycle in many DTBN-mediated oxidation reactions.

Table 1: Key Physicochemical Properties of Di-tert-butyl Nitroxide

| Property | Value | Source |

| Molecular Formula | C₈H₁₈NO | [2] |

| Molecular Weight | 144.24 g/mol | [1] |

| Boiling Point | 74-75 °C at 34 mmHg | |

| Appearance | Colorless to pale yellow solid | [2] |

| CAS Number | 2406-25-9 | [2] |

Applications in Organic Synthesis and Polymer Chemistry

The unique reactivity of DTBN has led to its widespread use in several areas of chemical research and development.

Controlled Radical Polymerization (CRP)

DTBN and its derivatives are key components in nitroxide-mediated polymerization (NMP), a powerful technique for synthesizing polymers with well-defined molecular weights and low polydispersity.[6] In NMP, the growing polymer chain end is reversibly capped by the nitroxide, establishing a dynamic equilibrium between dormant and active chains. This allows for controlled chain growth and the synthesis of complex polymer architectures.

Selective Oxidation Reactions

As mentioned, the oxoammonium cation derived from DTBN is a highly effective and selective oxidizing agent.[5] It is particularly useful for the oxidation of primary and secondary alcohols to the corresponding carbonyl compounds without over-oxidation to carboxylic acids. This selectivity is a significant advantage over many traditional oxidizing agents.

Diagram 1: The Central Role of DTBN in Radical Chemistry

Caption: The central reactivity pathways of Di-tert-butyl nitroxide.

Advanced Topics and Future Directions

The study of DTBN and related nitroxides continues to be an active area of research. Current investigations are focused on:

-

Development of Novel Nitroxide Catalysts: Synthesizing new nitroxide structures with tailored steric and electronic properties to enhance their catalytic activity and selectivity in various transformations.

-

Applications in Materials Science: Incorporating nitroxide moieties into polymers and other materials to impart unique redox-responsive and radical-scavenging properties.

-

Biomedical Applications: Exploring the use of nitroxides as spin probes for in vivo imaging and as potential therapeutic agents due to their antioxidant properties.[2]

Conclusion

Di-tert-butyl nitroxide is a remarkably versatile molecule whose stable radical nature and accessible redox states provide a rich platform for chemical innovation. From its foundational role in controlling radical polymerization to its application as a selective oxidizing agent, DTBN continues to be an indispensable tool for chemists across various disciplines. A thorough understanding of its fundamental reactivity is paramount for leveraging its full potential in the design of new synthetic methodologies and advanced materials.

References

-

Organic Syntheses. Nitroxide, di-tert-butyl. [Link]

-

ResearchGate. tert-Butyl Nitrite (TBN) as a Versatile Reagent in Organic Synthesis. [Link]

-

RSC Publishing. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis. [Link]

-

Macmillan Group. Radical Chemistry of tert-Butoxide. [Link]

-

Organic Chemistry Portal. Di-tert-butyl peroxide (DTBP). [Link]

-

ACS Publications. Organic Synthesis Using Nitroxides. [Link]

-

PubChem. Di-tert-butyl nitroxide. [Link]

-

ChemRxiv. Oxidative Generation of Boron-Centered Radicals in Carboranes. [Link]

-

MDPI. Recent Advances in Carbon-Centered Radical-Initiated Olefin Transformation Chemistry. [Link]

-

ACS Publications. A NEW STABLE FREE RADICAL: DI-t-BUTYLNITROXIDE. [Link]

-

ResearchGate. Tuning the Reactivity of Radical through a Triplet Diradical Cu(II) Intermediate in Radical Oxidative Cross-Coupling. [Link]

-

RSC Publishing. TEMPO reacts with oxygen-centered radicals under acidic conditions. [Link]

-

RSC Publishing. Synthesis of mono-nitroxides and of bis-nitroxides with varying electronic through-bond communication. [Link]

-

PubMed Central. Carbene Radicals in Transition-Metal-Catalyzed Reactions. [Link]

-

Open Access LMU. The stability of oxygen-centered radicals and its response to hydrogen bonding interactions. [Link]

-

ResearchGate. Where can I find the one-electron reduction potential for t-butylhydroperoxide (TBHP)?. [Link]

-

YouTube. Radical Chemistry-Concepts and Reactions. [Link]

-

ResearchGate. N-(2-Methyl-5-tert-butyl-phenyl)-N-tert-butyl-nitroxide, a new thermally stable nitroxide. [Link]

-

Neliti. Synthesis of poly (n-butyl acrylate) with tempo by nitroxide mediated polymerization method. [Link]

-

ResearchGate. Hypothesis of TBN‐induced radical cyclization/oxygen atom insertion. [Link]

-

NIH. Counterion Control of t-BuO-Mediated Single Electron Transfer to Nitrostilbenes Constructs N-Hydroxyindoles or Oxindoles. [Link]

-

Sci-Hub. TEMPO reacts with oxygen-centered radicals under acidic conditions. [Link]

-

Chemistry LibreTexts. Initiation: Single Electron Transfer. [Link]

Sources

The Precision of Control: A Technical Guide to Nitroxide-Mediated Polymerization with Di-tert-Butyl Nitroxide (DTBN)

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of Nitroxide-Mediated Polymerization (NMP), focusing on the practical application and nuanced advantages of employing di-tert-butyl nitroxide (DTBN) as a mediating agent. We will delve into the core principles of NMP, the specific characteristics of DTBN that make it a valuable tool, and provide detailed, field-proven protocols for its successful implementation.

The Foundation of Controlled Radical Polymerization: Understanding Nitroxide-Mediated Polymerization

Nitroxide-Mediated Polymerization (NMP) is a powerful controlled radical polymerization (CRP) technique that enables the synthesis of well-defined polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures such as block copolymers.[1] Unlike conventional free radical polymerization, which is characterized by rapid and uncontrolled chain growth and termination, NMP introduces a dynamic equilibrium between active propagating radicals and dormant species. This reversible capping mechanism allows for the simultaneous growth of all polymer chains, leading to a "living" polymerization process.[1]

The core of NMP lies in the reversible termination of the growing polymer chain radical (P•) by a stable nitroxide radical (R₂NO•) to form a dormant alkoxyamine species (P-ONR₂). This dormant species can then homolytically cleave, typically upon heating, to regenerate the propagating radical and the nitroxide. This equilibrium is governed by the Persistent Radical Effect (PRE), where a low, steady-state concentration of propagating radicals is maintained, minimizing irreversible termination reactions between two propagating chains.[2]

Figure 1: General mechanism of Nitroxide-Mediated Polymerization (NMP).

Di-tert-Butyl Nitroxide (DTBN): A Versatile and Efficacious Mediating Agent

While 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a well-known nitroxide for NMP, its application is largely limited to the polymerization of styrenic monomers. Di-tert-butyl nitroxide (DTBN), an acyclic nitroxide, offers broader applicability, particularly for the controlled polymerization of acrylates.[3]

The enhanced performance of DTBN with a wider range of monomers stems from the greater steric strain in the corresponding alkoxyamine. This increased strain leads to a weaker C-O bond, facilitating homolysis at lower temperatures compared to TEMPO-based alkoxyamines.[3] This characteristic is particularly advantageous for the polymerization of monomers like acrylates, where the C-O bond in the dormant species is stronger.

Key Advantages of DTBN:

-

Broader Monomer Scope: DTBN demonstrates superior control over the polymerization of acrylates and acrylamides compared to TEMPO.

-

Lower Polymerization Temperatures: The weaker C-O bond in DTBN-based alkoxyamines allows for polymerization to be conducted at lower temperatures, which can be beneficial for sensitive monomers and for reducing side reactions.[3]

-

Acyclic Structure: The acyclic nature of DTBN contributes to a faster rate of homolysis of the alkoxyamine, which is crucial for maintaining a sufficient concentration of active radicals for propagation.

Limitations to Consider:

-

Alkoxyamine Decomposition: At later stages of polymerization, especially at elevated temperatures, the alkoxyamine formed with DTBN can undergo decomposition through pathways other than the desired reversible homolysis. This can lead to a decrease in polymerization rate and a broadening of the molecular weight distribution.[3]

-

Cost: While offering performance advantages, DTBN and its corresponding alkoxyamine initiators can be more expensive than TEMPO and its derivatives.

Experimental Protocols for DTBN-Mediated Polymerization

The success of a DTBN-mediated NMP experiment hinges on careful control of reaction parameters. Below are detailed protocols for the synthesis of a homopolymer and a block copolymer, serving as a guide for researchers.

Synthesis of Poly(tert-butyl acrylate) using a DTBN-based Alkoxyamine Initiator

This protocol outlines the synthesis of poly(tert-butyl acrylate) (PtBA) using a unimolecular alkoxyamine initiator derived from DTBN.

Materials:

-

tert-Butyl acrylate (tBA), inhibitor removed

-

DTBN-based alkoxyamine initiator (e.g., N-(tert-butyl)-N-(1-(diethoxyphosphoryl)-2,2-dimethylpropyl) hydroxylamine)

-

Anisole (solvent)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Monomer Purification: Pass tert-butyl acrylate through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the DTBN-based alkoxyamine initiator (1 equivalent).

-

Add the desired amount of purified tert-butyl acrylate (e.g., 100 equivalents for a target degree of polymerization of 100) and anisole (typically 50% v/v with respect to the monomer).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 120 °C and stir.[3]

-

Monitoring the Reaction: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor conversion (via ¹H NMR) and molecular weight evolution (via Gel Permeation Chromatography - GPC).

-

Termination and Purification: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Dilute the polymer solution with tetrahydrofuran (THF) and precipitate into a cold non-solvent such as a methanol/water mixture. Filter and dry the polymer under vacuum.

Expected Results:

-

A linear increase in the number-average molecular weight (Mₙ) with monomer conversion.

-

A narrow molecular weight distribution (Đ < 1.3).

| Parameter | Typical Value |

| Temperature | 120 °C |

| Monomer/Initiator Ratio | 50:1 to 200:1 |

| Solvent | Anisole, Toluene |

| Typical Reaction Time | 4-24 hours |

| Expected Dispersity (Đ) | 1.1 - 1.4 |

Table 1: Typical reaction parameters for the DTBN-mediated polymerization of tert-butyl acrylate.

Synthesis of a Poly(tert-butyl acrylate)-b-polystyrene Block Copolymer

This protocol describes the chain extension of a DTBN-terminated poly(tert-butyl acrylate) macroinitiator with styrene to form a diblock copolymer.

Materials:

-

DTBN-terminated poly(tert-butyl acrylate) macroinitiator (synthesized as in 3.1)

-

Styrene, inhibitor removed

-

Anisole (solvent)

-

Nitrogen or Argon gas

Procedure:

-

Macroinitiator Characterization: Determine the Mₙ and Đ of the PtBA macroinitiator by GPC.

-

Reaction Setup: In a Schlenk flask, dissolve the PtBA macroinitiator in anisole.

-

Add the desired amount of purified styrene. The amount will depend on the target block length.

-

Degassing: Perform three freeze-pump-thaw cycles.

-

Polymerization: Heat the reaction mixture to 125 °C with stirring.

-

Monitoring and Work-up: Follow the same procedure as for the homopolymer synthesis.

Expected Results:

-

A clear shift to higher molecular weight in the GPC chromatogram, indicating successful chain extension.

-

The resulting block copolymer should have a narrow molecular weight distribution.

Figure 2: Workflow for the synthesis of a block copolymer via DTBN-mediated NMP.

Characterization of DTBN-Synthesized Polymers

Thorough characterization is essential to confirm the controlled nature of the polymerization and the structure of the resulting polymers.

Gel Permeation Chromatography (GPC):

GPC is the primary technique for determining the molecular weight and molecular weight distribution of polymers.[4] For a controlled polymerization, the GPC traces should show a progressive shift to higher molecular weights with increasing monomer conversion, while maintaining a narrow and symmetrical peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are used to determine the monomer conversion and the composition of copolymers.[5] For block copolymers, the presence of signals corresponding to both blocks confirms the successful chain extension. The end-groups of the polymer chains can also be analyzed to confirm the presence of the DTBN moiety.

Applications in Drug Delivery

The ability to synthesize well-defined polymers with controlled architectures makes NMP, and specifically DTBN-mediated NMP, a valuable tool in the field of drug delivery.[6][7] The precise control over molecular weight and the ability to create block copolymers allows for the rational design of polymeric drug carriers with tailored properties.

For instance, amphiphilic block copolymers, consisting of a hydrophobic block and a hydrophilic block, can self-assemble in aqueous environments to form micelles or nanoparticles. These structures can encapsulate hydrophobic drugs in their core, increasing their solubility and stability in biological fluids. The hydrophilic corona can provide stealth properties, prolonging circulation time and enabling passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

While specific examples of drug delivery systems solely based on DTBN-synthesized polymers are emerging, the principles of controlled radical polymerization are well-established in this field. The versatility of DTBN in polymerizing functional monomers opens up possibilities for creating advanced drug delivery vehicles with stimuli-responsive properties or targeted ligands attached to the polymer backbone.

Conclusion

Nitroxide-mediated polymerization with di-tert-butyl nitroxide is a robust and versatile technique for the synthesis of well-defined polymers. Its ability to control the polymerization of a broader range of monomers compared to traditional nitroxides like TEMPO makes it a valuable tool for researchers in polymer chemistry and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists and drug development professionals to leverage the precision of DTBN-mediated NMP for the creation of advanced materials with tailored properties for a variety of applications, from specialty coatings to sophisticated drug delivery systems.

References

- Fukuda, T., et al. "Kinetic Study on Nitroxide-Mediated Free Radical Polymerization of tert-Butyl Acrylate." Macromolecules 2000, 33 (18), 6643–6648.

- Lessard, B. H., et al. "Nitroxide-Mediated Polymerization: A Versatile Tool for the Engineering of Next Generation Materials." ACS Macro Letters 2020, 9 (11), 1634–1643.

- Hawker, C. J., et al. "Block copolymer synthesis using a commercially available nitroxide-mediated radical polymerization (NMP) initiator." Aldrichimica Acta 2005, 38 (3), 75-82.

- Sharma, A., et al. "Synthesis of poly (n-butyl acrylate) with tempo by nitroxide mediated polymerization method." Polymers and Polymer Composites 2021, 29 (9S), S895-S902.

- Chaumont, P., et al. "A well-defined block copolymer synthesis via living cationic polymerization and nitroxide-mediated polymerization using carboxylic acid-based alkoxyamines as a dual initiator." Polymer Chemistry 2012, 3 (10), 2861-2868.

- McManus, N. T. "Investigation of Kinetics of Nitroxide Mediated Radical Polymerization of Styrene with a Unimolecular Initiator.

- Charleux, B., et al. "Kinetic subtleties of nitroxide mediated polymerization." Chemical Society Reviews 2011, 40 (3), 1582-1598.

- Verbraeken, B., et al. "Comparing SG1 and TEMPO for NMP of n-butyl acrylate in miniemulsion to optimize the average particle size for rate and molecular control." Reaction Chemistry & Engineering 2024, 9 (3), 646-661.

- Peppas, N. A., et al. "Polymers for Drug Delivery Systems." Annual Review of Biomedical Engineering 2006, 8, 35-57.

- Kaptur, A., et al. "Microwave-assisted nitroxide-mediated polymerization of alkyl acrylates.

- Wooley, K. L., et al. "Block copolymer synthesis using a commercially available nitroxide-mediated radical polymerization (NMP) initiator.

- Marque, S. R. A., et al. "Which side-reactions compromise nitroxide mediated polymerization?" Polymer Chemistry 2015, 6 (33), 5954-5967.

- Matyjaszewski, K. "Direct polymerization of functional monomers." Matyjaszewski Polymer Group, Carnegie Mellon University.

- Blum, F. D. "NMR Analysis of Polymers." University of Missouri-Rolla.

- Sigma-Aldrich. "Polymer Drug Delivery Techniques."

- Charleux, B. "Nitroxide-Mediated Radical Polymerization: Limitations and Versatility." Macromolecular Symposia 2005, 229 (1), 101-110.

- Hawker, C. J., et al. "Synthesis and reactivity of functionalized alkoxyamine initiators for nitroxide-mediated radical polymerization of styrene." Journal of Polymer Science Part A: Polymer Chemistry 2003, 41 (23), 3749-3762.

- Matyjaszewski, K. "Direct polymerization of functional monomers." Matyjaszewski Polymer Group, Carnegie Mellon University.

- Hadjichristidis, N., et al. "Synthesis of Block Copolymers." In Block Copolymers, John Wiley & Sons, Ltd, 2003; pp 1-137.

- Anastasaki, A., et al. "Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization." Journal of the American Chemical Society 2016, 138 (23), 7302-7305.

- Rinaldi, P. L. "Characterization of polymers by NMR." The University of Akron.

- Verbraeken, B., et al. "Comparing SG1 and TEMPO for NMP of n-butyl acrylate in miniemulsion to optimize the average particle size for rate and molecular control." Reaction Chemistry & Engineering 2024, 9 (3), 646-661.

- Agilent.

- Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers." Macromolecules 2000, 33 (12), 4319-4324.

- Braslau, R. "α-H Nitroxides in NMP." Braslau Group, UC Santa Cruz.

- Coote, M. L., et al. "Structures of well-established nitroxides (TEMPO, SG1 and TIPNO) and of..." Physical Chemistry Chemical Physics 2011, 13 (22), 10696-10705.

- FUJIFILM Wako Pure Chemical Corporation.

- Rinaldi, P. L., et al. "NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review." Polymers 2021, 13 (16), 2758.

- Matyjaszewski, K., et al. "Linear Block Copolymer Synthesis." Chemical Reviews 2021, 121 (18), 11145-11239.

- Agilent. "Analysis of engineering polymers by GPC/SEC."

- Li, Y., et al. "Recent Advances in Polymeric Delivery Vehicles for Controlled and Sustained Drug Release." Pharmaceutics 2023, 15 (9), 2305.

- W

- Al-Zoubi, M. S., et al. "Polymer-Based Drug Delivery Systems for Cancer Therapeutics." Cancers 2023, 15 (13), 3375.

- Hawker, C. J., et al. "Development of a Universal Alkoxyamine for “Living” Free Radical Polymerizations." Journal of the American Chemical Society 1999, 121 (16), 3904-3920.

- Wayakanon, K., et al. "Effects of Various Functional Monomers on Adhesion Between Immediate Dentin Sealing and Resin Cement." The Journal of Adhesive Dentistry 2022, 24 (1), 291-299.

- Riaz, U., et al. "NMR Analysis of Thermally‐Oxidized Hydroxyl‐Terminated Polybutadiene (HTPB)." Macromolecular Chemistry and Physics 2024, 225 (12), 2300346.

- Anastasaki, A., et al. "Cu(0)-RDRP of acrylates using an alkyl iodide initiator." Polymer Chemistry 2017, 8 (3), 473-480.

- Hoffmann, A. K., et al. "Nitroxide, di-tert-butyl." Organic Syntheses 1966, 46, 52.

- Wayakanon, K., et al. "Effects of Various Functional Monomers on Adhesion Between Immediate Dentin Sealing and Resin Cement." The Journal of Adhesive Dentistry 2022, 24 (1), 291-299.

- BOC Sciences. "Polymeric Drug Delivery Systems: How Do They Work?"

- Blum, F. D. "NMR Studies of Polymers at Interfaces." University of Missouri-Rolla, 1994.

- Shimadzu. "Measurement of Molecular Weight by using GPC method."

- W

Sources

- 1. A well-defined block copolymer synthesis via living cationic polymerization and nitroxide-mediated polymerization using carboxylic acid-based alkoxyamines as a dual initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. agilent.com [agilent.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Polymeric Delivery Vehicles for Controlled and Sustained Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Di-tert-butyl Nitroxide (DTBN) as a Diffusive Spin Probe for Membrane Dynamics

Abstract

This guide details the protocol for using Di-tert-butyl nitroxide (DTBN) as a paramagnetic spin probe in Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Unlike site-directed spin labels (SDSL) like MTSSL which require covalent attachment to cysteine residues, DTBN is a small, hydrophobic, freely diffusing molecule.[1] Its rapid rotational motion and high sensitivity to environmental polarity make it an industry standard for determining microviscosity , phase transition temperatures (

Introduction: Why Choose DTBN?

In drug development and membrane biophysics, characterizing the fluidity of the lipid bilayer is critical. Fluidity influences drug permeability, receptor function, and the stability of lipid nanoparticle (LNP) formulations.

While bulky probes like 5-DSA (doxyl stearic acid) or TEMPO are common, DTBN offers specific advantages:[1]

-

Minimal Perturbation: With a molecular weight of ~145 Da and a roughly spherical shape, DTBN fits into the lipid lattice with minimal disruption to the membrane packing order.

-

High Hydrophobicity: (LogP

3.[1]2) It partitions efficiently into the hydrophobic core of lipid bilayers. -

Isotropic Motion: Due to its symmetry, DTBN often exhibits isotropic tumbling in the fast-motion regime (

s), simplifying data analysis compared to anisotropic probes.[1]

Mechanism of Action

DTBN contains a stable nitroxide radical (

-

Motion (

): How fast the molecule tumbles (inversely related to viscosity).[1] -

Polarity (

): The hyperfine splitting constant (

Experimental Workflow

The following diagram outlines the critical path for a DTBN membrane fluidity assay.

Protocol: Membrane Fluidity Measurement

Materials Required[1][2][3][4][5][6][7][8]

-

DTBN: (Sigma-Aldrich/Merck, typically 90-95% technical grade).[1]

-

Lipid System: e.g., DPPC liposomes, cell suspension, or LNP formulation.[1]

-

Solvent: Ethanol (for DTBN stock solution).[1]

-

EPR Hardware: X-Band Spectrometer (e.g., Bruker EMX or equivalent).[1]

-

Consumables: 50

L glass capillaries (borosilicate or quartz), capillary sealant (Critoseal or flame).

Step-by-Step Methodology

Step 1: Preparation of DTBN Stock

DTBN is a volatile liquid.[1] Do not add pure DTBN directly to samples; it is too concentrated and will cause Heisenberg spin exchange (line broadening), ruining the data.

-

Prepare a 10 mM stock solution of DTBN in ethanol.

-

Store at 4°C in a tightly sealed amber vial.

Step 2: Sample Labeling[1]

-

Prepare your lipid/liposome suspension (conc. ~10–50 mM lipid).[1]

-

Add the DTBN stock to the lipid suspension to achieve a final concentration of 0.1 mM to 0.5 mM .

-

Critical Ratio: The molar ratio of Probe:Lipid should be

to prevent probe-probe interactions.[1]

-

-

Vortex gently for 30 seconds.

-

Incubate at room temperature for 10 minutes to allow DTBN to partition into the membrane.

Step 3: Sample Loading[1]

-

Draw ~20

L of the mixture into a glass capillary. -

Seal the capillary immediately. DTBN has a high vapor pressure.[1] If the tube is open, DTBN will evaporate, and the signal intensity will drop rapidly.

-

Best Practice: Flame seal the bottom, use sealant clay for the top.

-

Step 4: EPR Acquisition Parameters

Set the spectrometer to the following baseline parameters (optimize as needed):

-

Microwave Power: 2–5 mW (Ensure no saturation; run a power saturation curve if unsure).

-

Modulation Amplitude: 0.5 – 1.0 Gauss (Should be < 1/3 of the line width).

-

Sweep Width: 100 Gauss (Centered at ~3480 G for X-band).[1]

-

Time Constant: 20.48 ms.[1]

-

Conversion Time: 40.96 ms.[1]

Data Analysis & Calculations

A. Rotational Correlation Time ( )

In the fast-motion regime (where the probe tumbles freely), the rotational correlation time (

The Equation (Kivelson Theory approximation):

[1]Where:

- : Rotational correlation time (seconds).

-

: Constant depending on the g-factor and hyperfine anisotropy.[1] For nitroxides in X-band,

- : Peak-to-peak linewidth of the central line (Gauss).[1]

-

: Peak-to-peak height of the central line (

-

: Peak-to-peak height of the high-field line (

Interpretation:

-

Lower

(e.g., -

Higher

(e.g.,

B. Micropolarity Profiling ( )

The hyperfine splitting constant (

Table 1: DTBN Hyperfine Splitting Constants in Various Solvents

| Solvent Environment | Approx. | Interpretation |

| Water / Buffer | 17.1 - 17.3 | Probe is in aqueous bulk |